7-Bromo-1H-indol-5-amine
Overview
Description
7-Bromo-1H-indol-5-amine is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-1H-indol-5-amine may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to mimic the structure of proteins and bind reversibly to enzymes . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes . This suggests that this compound may also influence several biochemical pathways, leading to downstream effects.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have diverse molecular and cellular effects.
Action Environment
The synthesis and activity of indole derivatives can be influenced by various factors, including the availability of starting materials and the specific conditions under which they are synthesized .
Biochemical Analysis
Biochemical Properties
They interact with various enzymes, proteins, and other biomolecules, and these interactions can influence the function and behavior of cells .
Cellular Effects
Indole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These effects are likely to be mediated through various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-1H-indol-5-amine is not well-defined. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-indol-5-amine typically involves the bromination of 1H-indole followed by amination. One common method includes the following steps:
Bromination: 1H-indole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 7th position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-indol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Reduced amines or other reduced forms.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
7-Bromo-1H-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole: Similar structure but with the bromine atom at the 5th position.
7-Chloro-1H-indol-5-amine: Similar structure but with a chlorine atom instead of bromine.
1H-indole-5-amine: Lacks the bromine atom, making it less reactive in certain reactions.
Uniqueness
7-Bromo-1H-indol-5-amine is unique due to the specific positioning of the bromine and amino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-bromo-1H-indol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSDTLAEQBFCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572741 | |
Record name | 7-Bromo-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196205-07-9 | |
Record name | 7-Bromo-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196205-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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